

# Application Note: Disperse Orange 118 in Non-Linear Optics

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## Compound of Interest

Compound Name: Disperse orange 118

CAS No.: 158571-45-0

Cat. No.: B1176455

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## Subject: Protocol for Fabrication and Characterization of DO118 Guest-Host NLO Polymers Executive Summary & Scientific Rationale

Research into organic NLO materials focuses on chromophores with large second-order hyperpolarizabilities (

) and high thermal stability.[1][2] **Disperse Orange 118** belongs to the azo-dye family, characterized by a Donor-

-Acceptor (D-

-A) architecture.[1][2]

- Mechanism: The azo linkage (

) acts as a conjugated bridge facilitating charge transfer between an electron-donating amine group and an electron-withdrawing group (typically nitro or cyano).[1][2] This "push-pull" system creates a strong permanent dipole moment (

).[1][2]

- The Challenge: In a bulk polymer film, DO118 molecules are centrosymmetric (randomly oriented), resulting in zero macroscopic second-order susceptibility (

).[1][2]

- The Solution: This protocol details the Electric Field Poling process required to break this symmetry, aligning the chromophores to generate a non-centrosymmetric material capable of Second Harmonic Generation (SHG) and the Pockels effect.[1]

## Material Properties & Pre-requisites

Before fabrication, the commercial dye must be characterized and purified to remove dispersing agents (lignosulfonates) common in textile grade batches.[1]

Property	Description	Criticality for NLO
Chromophore Type	Azo-based D-A system	Source of microscopic hyperpolarizability ( ).[1][2]
Host Matrix	PMMA (Poly(methyl methacrylate))	Provides optical transparency and high (~105°C) to lock in alignment. [1][2]
Solvent	Cyclohexanone or Chlorobenzene	High boiling point ensures smooth, defect-free films during spin coating.[2]
Absorption ( )	~450–500 nm (Typical for Orange Azo)	Crucial: SHG fundamental laser (e.g., 1064 nm) must not have a second harmonic (532 nm) that overlaps strongly with absorption to avoid damage.[1][2]

## Experimental Workflow: Guest-Host System Fabrication

The following workflow describes the creation of a DO118/PMMA thin film.

## Phase A: Purification of DO118

Commercial DO118 contains surfactants that scatter light and cause dielectric breakdown during poling.<sup>[2]</sup>

- Dissolution: Dissolve 1 g of crude DO118 in 20 mL of hot acetone.
- Filtration: Filter through a 0.2 μm PTFE syringe filter to remove inorganic salts.
- Precipitation: Pour the filtrate into 200 mL of cold hexane. The dye will precipitate; surfactants often remain in solution.<sup>[2]</sup>
- Drying: Collect precipitate and vacuum dry at 60°C for 12 hours.

## Phase B: Thin Film Deposition

Target: 1–3 μm

thick film with 5–10 wt% dye loading.<sup>[1][2]</sup>

- Solution Prep:
  - Prepare a 10 wt% solution of PMMA (MW ~120,000) in Cyclohexanone.
  - Add purified DO118 to the solution (calculate 5 wt% relative to solid PMMA).<sup>[1][2]</sup>
  - Stir at 40°C for 4 hours (sealed) to ensure complete homogeneity.
  - Filter: Pass through a 0.45 μm PTFE filter immediately before coating.<sup>[1][2]</sup>
- Substrate Prep: Use Indium Tin Oxide (ITO) coated glass (acts as the ground electrode during poling).<sup>[1][2]</sup> Clean via sonication in Acetone

Isopropanol

DI Water.<sup>[1][2]</sup>

- Spin Coating:
  - Dispense: Static dispense to cover substrate.[1][2]
  - Spin: 500 rpm (10s)  
Ramp to 1500–2000 rpm (45s).
  - Soft Bake: 80°C for 10 mins (hot plate) to remove bulk solvent.
  - Hard Bake: Vacuum oven at  
(approx. 95°C) for 12 hours. Crucial: Residual solvent causes plasticization and rapid dipole relaxation.[1]

## Protocol: Corona Poling (Symmetry Breaking)

This is the most critical step. We apply a high electric field near the polymer's glass transition temperature (

) to align the DO118 dipoles.[1][2]

## Poling Logic Visualization



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Figure 1: Thermodynamic pathway for inducing non-centrosymmetry in DO118-doped PMMA.

## Step-by-Step Poling Procedure

- Setup: Place the ITO-glass sample on a grounded heater block. Position a tungsten needle (Corona tip) 2.0 cm above the film surface.[1][2]

- Heating: Raise temperature to 105°C (PMMA). Allow 5 minutes for thermal equilibrium.
- Field Application:
  - Turn on High Voltage (HV) supply.[1][2]
  - Slowly ramp voltage to 5.0 – 6.0 kV.
  - Observation: Monitor current.[1][2] A stable corona current of 1–2 A is ideal.[2] Arcing indicates breakdown (voltage too high or film defect).[1][2]
- Poling Duration: Maintain condition for 20–30 minutes. The DO118 dipoles will rotate to align with the field perpendicular to the substrate.[2]
- Cooling (Critical):
  - Keep HV ON.
  - Turn off the heater.[2] Use compressed air or N<sub>2</sub> to cool the stage rapidly to room temperature.[2]
  - Reasoning: If HV is turned off while hot, thermal agitation will randomize the dipoles instantly (relaxation).[1][2]
- Termination: Once , turn off HV. The alignment is now "frozen" in the glassy matrix.[2]

## Characterization: Second Harmonic Generation (SHG)

To verify the NLO activity and calculate the coefficient.[1][2]

### Measurement Setup (Maker Fringe)

- Source: Q-switched Nd:YAG laser (1064 nm, 10 ns pulses).[1][2]
- Reference: Quartz crystal ( ) or Y-cut Quartz.[1][2]
- Detector: PMT with a 532 nm narrow-bandpass filter.[2]

## Data Analysis Protocol

- Mount the sample on a rotation stage.[1][2]
- Measure the SHG intensity ( ) as a function of incidence angle ( ) from  $-60^\circ$  to  $+60^\circ$ . [1][2]
- The signal should be zero at (normal incidence) because the polarization is perpendicular to the dipole axis ( symmetry).[1][2] The signal peaks around .[2]
- Calculate using the comparison method:
  - Where
    - is sample,
    - is quartz,
    - is coherence length.

## Troubleshooting & Optimization

Issue	Root Cause	Corrective Action
Film Breakdown (Arcing)	Dust particles or pinholes. <a href="#">[1]</a> <a href="#">[2]</a>	Improve filtration (0.2 m); perform spin coating in Clean Room (Class 1000).
Low SHG Signal	Low dye loading or insufficient poling field. <a href="#">[1]</a> <a href="#">[2]</a>	Increase DO118 conc. to 10 wt%; check if .
Signal Decay (Relaxation)	Dipoles randomizing after poling.	Use a host with higher (e.g., Polyimide) or cross-link the system. <a href="#">[1]</a> <a href="#">[2]</a>
Surface Haze	Dye aggregation / Phase separation. <a href="#">[1]</a> <a href="#">[2]</a>	DO118 solubility limit reached. Reduce concentration or switch solvent to Cyclohexanone.

## References

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- Yesodha, S. K., Pillai, C. K. S., & Tsutsumi, N. (2004).[\[1\]](#) Stable polymeric materials for nonlinear optics: a review based on azobenzene systems. Progress in Polymer Science, 29(1), 45-74.[\[1\]](#)[\[2\]](#) [Link](#)[\[1\]](#)[\[2\]](#)
- Standard Test Method: ASTM F2326 - Standard Test Method for Collection and Analysis of Visible Emissions from Pulsed Laser Ablation (Adapted for SHG signal verification).[\[1\]](#)[\[2\]](#)

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- To cite this document: BenchChem. [Application Note: Disperse Orange 118 in Non-Linear Optics]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176455#use-of-disperse-orange-118-in-non-linear-optics-research\]](https://www.benchchem.com/product/b1176455#use-of-disperse-orange-118-in-non-linear-optics-research)

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